molecular formula C8H8Cl2O B1359259 2-Chloro-2-(3-chloro-phenyl)-ethanol CAS No. 886365-85-1

2-Chloro-2-(3-chloro-phenyl)-ethanol

Cat. No. B1359259
M. Wt: 191.05 g/mol
InChI Key: KOUAUXUHMNXWOY-UHFFFAOYSA-N
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Description

Efficient Synthesis of Chiral 2-Chloro-2-(3-chlorophenyl)ethanol

The compound (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a significant chiral intermediate in the production of β-adrenoceptor receptor agonists. A study demonstrated an efficient synthesis method using permeabilized whole cells of Candida ontarioensis, which catalyzed the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process achieved a high enantiomeric excess (ee) of 99.9% and a yield of 99.0% under optimal conditions. The activity of the cells was enhanced by cetyltrimethylammonium bromide-pretreatment, leading to a high yield in a shorter reaction time .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2-Chloro-2-(3-chlorophenyl)ethanol, related compounds have been studied. For instance, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray crystallography. This compound crystallizes in a monoclinic system and forms intermolecular hydrogen bonds, which are crucial for its stability .

Chemical Reactions Analysis

The metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was synthesized and identified as a major urinary metabolite in rats after the administration of a related compound. This indicates that 2-Chloro-2-(3-chlorophenyl)ethanol could potentially undergo metabolic reactions in vivo, leading to biologically active metabolites .

Physical and Chemical Properties Analysis

The intermolecular interactions and thermophysical properties of binary mixtures involving 2-chloroaniline and substituted ethanols, including 2-chloroethanol, were studied. These properties were analyzed at different temperatures, and the existence of hydrogen bonding was confirmed through density functional theory calculations. This suggests that 2-Chloro-2-(3-chlorophenyl)ethanol may also exhibit specific intermolecular interactions and thermophysical behaviors .

Relevant Case Studies

The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis is a relevant case study that showcases the practical application of biocatalysis in producing chiral intermediates with high enantiomeric purity and yield. This method presents a practical approach for the preparation of such intermediates on an industrial scale .

Another case study involves the synthesis of 2-(4-Chlorophenyl)ethanol, which was achieved through esterification and reduction from 2-(4-chlorophenyl)acetic acid. The reaction conditions were optimized to achieve a yield of over 95%, demonstrating the feasibility of synthesizing related chlorophenyl ethanol compounds .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

“2-Chloro-2-(3-chloro-phenyl)-ethanol” is used in the synthesis of a novel anthranilic acid hybrid and its diamides as antispasmodics . This compound is synthesized due to the predicted spasmolytic activity .

Methods of Application or Experimental Procedures

The hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine is synthesized . The obtained hybrid is then applied in acylation with different acyl chlorides . A thorough biological evaluation of the compounds is conducted assessing their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .

Synthesis of Phenylacetoxy Cellulosics and Its Halogenated Derivatives

Specific Scientific Field

The specific scientific field is Organic Chemistry .

Summary of the Application

“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Results or Outcomes

The results or outcomes of the application are not explicitly mentioned in the sources .

Presence and Role in Medicinal Chemistry

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Summary of the Application

“2-Chloro-2-(3-chloro-phenyl)-ethanol” is part of the 2-phenethylamines motif, which is present in key therapeutic targets in medicinal chemistry .

Results or Outcomes

The results or outcomes of the application are not explicitly mentioned in the source .

Synthesis of Organic Halogen Compounds

Specific Scientific Field

The specific scientific field is Organic Chemistry .

Summary of the Application

“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of organic halogen compounds, specifically "2-(2-Chlorophenyl)-1-iodooctane" .

Results or Outcomes

The results or outcomes of the application are not explicitly mentioned in the source .

Synthesis of Ethyl 2-chloro-3-oxopropanoate

Specific Scientific Field

The specific scientific field is Organic Chemistry .

Summary of the Application

“2-Chloro-2-(3-chloro-phenyl)-ethanol” can be used in the synthesis of "Ethyl 2-chloro-3-oxopropanoate" .

Results or Outcomes

The results or outcomes of the application are not explicitly mentioned in the source .

Safety And Hazards

2-Chlorophenylacetic acid is classified as an eye irritant and skin irritant . Precautionary measures include avoiding eye and skin contact, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2-chloro-2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUAUXUHMNXWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630205
Record name 2-Chloro-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(3-chloro-phenyl)-ethanol

CAS RN

886365-85-1
Record name β,3-Dichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(3-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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